4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1190376-20-5
VCID: VC2693581
InChI: InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Molecular Formula: C20H21BO2
Molecular Weight: 304.2 g/mol

4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane

CAS No.: 1190376-20-5

Cat. No.: VC2693581

Molecular Formula: C20H21BO2

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane - 1190376-20-5

Specification

CAS No. 1190376-20-5
Molecular Formula C20H21BO2
Molecular Weight 304.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3
Standard InChI Key AAIDERXZGJSORP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3

Introduction

Chemical Identity and Physical Properties

4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane is a boronic acid derivative that belongs to the class of pinacol boronic esters. These compounds are characterized by their relatively high stability compared to free boronic acids while maintaining excellent reactivity in various transformations, particularly cross-coupling reactions. The compound features a phenylethynyl group at the para position of the phenyl ring that bears the boronic ester functionality.

Basic Physical and Chemical Properties

The basic physical and chemical characteristics of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane are summarized in the following table:

Table 1: Physical and Chemical Properties of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane

PropertyValue
CAS Number1190376-20-5
Molecular FormulaC20H21BO2
Molecular Weight304.2 g/mol
IUPAC Name4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane
Physical StateSolid (white to light yellow powder or crystal)
Standard InChIInChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3
Standard InChIKeyAAIDERXZGJSORP-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Storage ConditionsRoom temperature in sealed, dry container

The compound is typically a white to light yellow crystalline solid at room temperature. It possesses moderate stability under ambient conditions but should be stored in a sealed container to prevent exposure to moisture, which could lead to hydrolysis of the boronic ester functionality.

Structural Features

The structure of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane comprises several key components that contribute to its chemical behavior:

  • A boron atom coordinated to two oxygen atoms from the pinacol protecting group, forming a five-membered dioxaborolane ring

  • Four methyl groups (tetramethyl) at the 4 and 5 positions of the dioxaborolane ring

  • A phenyl ring directly bonded to the boron atom

  • A phenylethynyl (C≡C) group at the para position of this phenyl ring

The pinacol protecting group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid function, making it less susceptible to decomposition while maintaining its reactivity in catalyzed transformations. The phenylethynyl group provides a rigid, linear structural element with extended π-conjugation, which influences both the electronic properties and potential applications of the molecule.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane can be accomplished through several strategic approaches, with palladium-catalyzed cross-coupling reactions playing a central role in most methodologies.

Sonogashira Coupling Approach

One common synthetic route involves a Sonogashira coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene and phenylacetylene:

  • The reaction typically employs a palladium catalyst such as Pd(PPh3)2Cl2 or Pd(PPh3)4

  • A copper(I) co-catalyst (generally CuI) is used

  • The reaction is conducted in the presence of an amine base like diisopropylamine

  • Typical reaction conditions involve heating at 60-80°C for several hours

This approach maintains the integrity of the boronic ester while installing the phenylethynyl group through the selective reaction at the aryl bromide position .

Miyaura Borylation Approach

An alternative approach involves the borylation of pre-formed 4-(phenylethynyl)bromobenzene with bis(pinacolato)diboron (B2pin2):

  • The reaction uses a palladium catalyst such as PdCl2(dppf)

  • A base like potassium acetate is employed

  • The reaction is typically performed in an anhydrous solvent such as dioxane

  • Heating at 80-100°C is generally required

This methodology benefits from commercially available starting materials and provides a straightforward route to the target compound .

Recent Advancements in Synthesis

Recent developments have expanded the methodologies available for preparing compounds like 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane, offering improvements in efficiency, selectivity, and environmental impact.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation using iridium catalysts has emerged as an atom-economical approach:

  • The reaction employs an [{Ir(μ-Cl)(CO)2}2] complex as catalyst

  • N-ethyl-N,N-diisopropylamine serves as a base

  • The reaction is conducted in toluene at 80°C

  • High yields (up to 96%) have been reported for similar substrates

This methodology allows for direct functionalization of the phenylethynylbenzene scaffold without requiring pre-functionalized substrates .

Copper-Mediated Processes

Copper-catalyzed approaches provide alternatives to traditional palladium chemistry:

  • Copper thiophene-2-carboxylate (CuTc) with bis(pinacol)diborane (B2pin2) in chloroform

  • Reaction temperature of 60°C for approximately 18 hours

  • Yields around 44% have been reported for similar transformations

These copper-mediated protocols offer cost advantages over palladium-based systems while providing complementary reactivity patterns .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction facilitates carbon-carbon bond formation between organoboron compounds and organic halides or pseudohalides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most important applications of this compound:

  • The reaction occurs under relatively mild conditions with palladium catalysts

  • Common catalysts include Pd(PPh3)4, Pd(OAc)2/PPh3, or PdCl2(dppf)

  • Bases such as K2CO3, Na2CO3, or KOH are typically employed

  • Various solvents including THF, dioxane/water, or toluene/ethanol/water can be used

The reaction proceeds with high functional group tolerance and can be used to introduce the 4-phenylethynylphenyl moiety into complex molecular architectures with excellent regiocontrol .

Table 2: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolvent SystemTemperatureTypical Yield
Pd(PPh3)4Na2CO3Toluene/EtOH/H2OReflux54%
Pd(OAc)2/PPh3KOHCH3CN70°C89%
PdCl2(dppf)K2CO3Dioxane/H2O90°C85%

These reaction conditions demonstrate the versatility of the coupling process, allowing for optimization based on specific substrate requirements and desired product characteristics .

Sequential Transformations

The bifunctional nature of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane, featuring both a boronic ester and an alkyne functionality, enables sequential transformations that can be strategically leveraged in complex synthesis:

  • The boronic ester can participate in Suzuki coupling while preserving the alkyne

  • Alternatively, the alkyne can undergo reactions like cycloadditions while maintaining the boronic ester

  • This orthogonal reactivity allows for controlled, stepwise functionalization

This characteristic makes the compound particularly valuable in the synthesis of complex molecules, where selective functionalization of different reactive sites is required.

Transformation of the Alkyne Moiety

The phenylethynyl group provides opportunities for various transformations:

  • Hydrogenation to form alkenes (partial) or alkanes (complete)

  • Cycloaddition reactions, such as azide-alkyne click chemistry

  • Metal-catalyzed cyclizations

  • Hydrometalations followed by electrophilic quenching

These transformations expand the synthetic utility of the compound, allowing for the generation of diverse molecular scaffolds from a common intermediate .

Applications in Materials Science

Conjugated Materials

The extended π-conjugation provided by the phenylethynyl group, coupled with the potential for further functionalization through the boronic ester, makes 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane valuable in materials science applications.

Optoelectronic Materials

The compound and its derivatives have potential applications in the development of optoelectronic materials:

  • The rigid, linear alkyne linkage provides structural rigidity

  • Extended π-conjugation contributes to electronic delocalization

  • Further coupling can lead to diverse poly(aryleneethynylene) structures

  • These materials often exhibit interesting photophysical properties, including fluorescence

The ability to introduce this building block through selective coupling reactions enables precise control over the resulting material properties .

Bifunctional Building Blocks

Diboronic ester derivatives, such as 4,4,5,5-Tetramethyl-2-(4-(2-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)phenyl)-1,3,2-dioxaborolane, serve as valuable bifunctional building blocks:

  • They enable the construction of extended conjugated systems through double Suzuki coupling

  • Polymeric materials with defined sequence and length can be synthesized

  • The alkyne linkages provide rigidity and electronic communication between aromatic units

These characteristics make such compounds valuable in the development of materials for organic electronics, sensors, and other advanced applications .

Covalent Organic Frameworks

Boronic esters can participate in the formation of covalent organic frameworks (COFs), three-dimensional networks with defined porosity and functionality:

  • The boronic ester can be converted to boronic acid through deprotection

  • Condensation reactions with diols or polyols lead to framework formation

  • The phenylethynyl group can provide additional functionality or serve as a recognition site

This application area represents an emerging field where 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane and related compounds may find increasing utility .

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
H315Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray

The compound carries a "Warning" signal word, indicating moderate hazards that require appropriate precautions during handling .

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